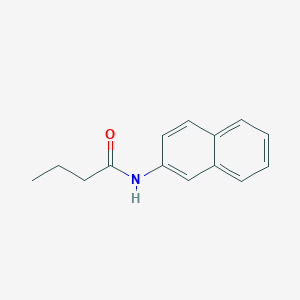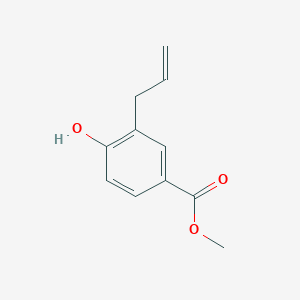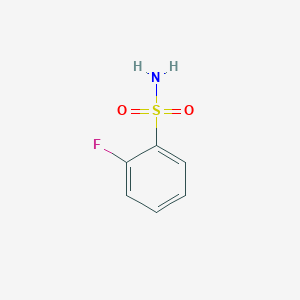
N-(6-Amino-2-pyridyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Amino-2-pyridyl)propionamide, commonly referred to as AP-6, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AP-6 is a pyridine derivative that has a propionamide functional group attached to it. It has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and materials science.
科学研究应用
AP-6 has been extensively studied for its potential applications in various fields. In medicinal chemistry, AP-6 has been found to have anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of cancer cells in vitro. In biochemistry, AP-6 has been used as a fluorescent probe for the detection of metal ions such as zinc and copper. In materials science, AP-6 has been used as a building block for the synthesis of metal-organic frameworks.
作用机制
The mechanism of action of AP-6 is not fully understood, but it is believed to be due to its ability to chelate metal ions. AP-6 has a pyridine ring that can coordinate with metal ions, and the propionamide functional group can act as a hydrogen bond acceptor. This allows AP-6 to selectively bind to metal ions and interfere with their biological functions.
Biochemical and Physiological Effects
AP-6 has been shown to have various biochemical and physiological effects. In vitro studies have shown that AP-6 can inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, AP-6 has been found to be a potent inhibitor of metalloproteinases, which are enzymes that play a role in tissue remodeling and inflammation.
实验室实验的优点和局限性
One of the advantages of using AP-6 in lab experiments is its high selectivity for metal ions. This allows for specific detection and quantification of metal ions in biological samples. AP-6 is also highly fluorescent, which makes it a useful tool for imaging studies. However, one limitation of using AP-6 is its potential toxicity. AP-6 has been found to be cytotoxic at high concentrations, which can limit its use in certain applications.
未来方向
There are several future directions for the use of AP-6 in scientific research. One potential application is in the development of metal ion sensors for environmental monitoring. AP-6 could also be used as a building block for the synthesis of new metal-organic frameworks with unique properties. In addition, further studies are needed to fully understand the mechanism of action of AP-6 and its potential therapeutic applications.
Conclusion
In conclusion, AP-6 is a pyridine derivative that has gained significant attention in scientific research due to its unique properties. It has potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. AP-6 has been shown to have anti-inflammatory and anti-tumor properties, and it can selectively bind to metal ions. While AP-6 has advantages for lab experiments, its potential toxicity should be taken into consideration. Further studies are needed to fully understand the mechanism of action of AP-6 and its potential applications in scientific research.
合成方法
AP-6 can be synthesized using various methods, but the most common method is the reaction of 6-aminonicotinic acid with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced using sodium borohydride to obtain AP-6. This method has been optimized to provide high yields of AP-6 with minimal impurities.
属性
IUPAC Name |
N-(6-aminopyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-8(12)11-7-5-3-4-6(9)10-7/h3-5H,2H2,1H3,(H3,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQGZYIKRWQBJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(propylamido)pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

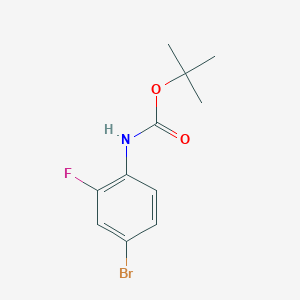
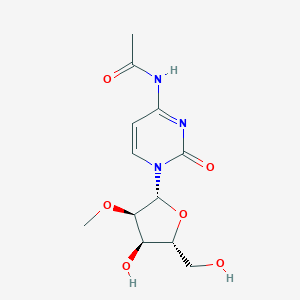
![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)
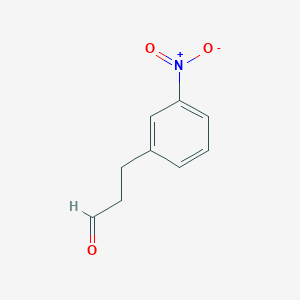
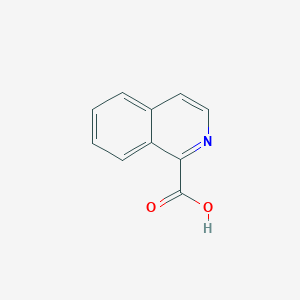
![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)
